molecular formula C12H13Cl2NO2 B2653442 (3,4-Dichlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone CAS No. 866157-33-7

(3,4-Dichlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone

Cat. No.: B2653442
CAS No.: 866157-33-7
M. Wt: 274.14
InChI Key: WBDMUARYROKMNO-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone is a chemical compound characterized by the presence of a dichlorophenyl group and an oxazolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone typically involves the reaction of 3,4-dichlorophenylacetonitrile with a suitable oxazolan derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as lithium aluminum hydride (LiAlH4), in a dry solvent like diethyl ether . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(3,4-Dichlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dichlorophenyl)(4,4-dimethyl-1,3-oxazolan-3-yl)methanone is unique due to its combination of a dichlorophenyl group and an oxazolan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(4,4-dimethyl-1,3-oxazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c1-12(2)6-17-7-15(12)11(16)8-3-4-9(13)10(14)5-8/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDMUARYROKMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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